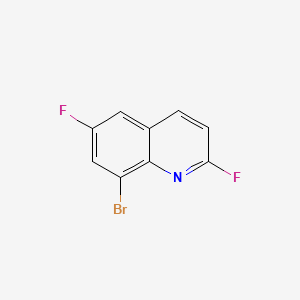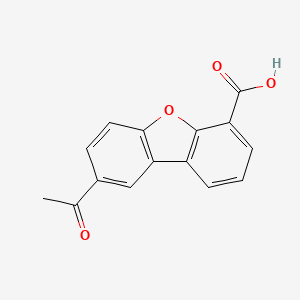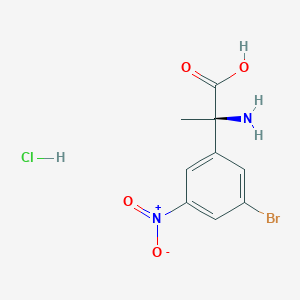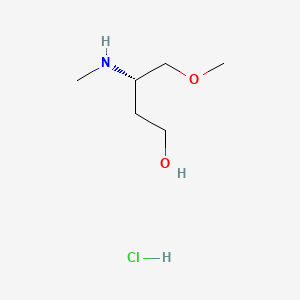
8-Bromo-2,6-difluoro-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2,6-difluoro-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a compound of significant interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-difluoro-quinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of 3,4-difluoroaniline as a starting material, which undergoes acylation followed by bromination to yield the desired compound . The reaction conditions often involve the use of oxidizers, alleviators, and condensed sulfuric acid.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and high yield. This involves selecting appropriate starting materials and reaction conditions that are scalable and environmentally friendly. The use of condensed sulfuric acid and nitric acid as oxidizers is common in industrial settings due to their efficiency and low cost .
化学反応の分析
Types of Reactions: 8-Bromo-2,6-difluoro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring and introduce new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of nucleophiles like amines or thiols under basic conditions.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity and other desirable properties .
科学的研究の応用
8-Bromo-2,6-difluoro-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
作用機序
The mechanism of action of 8-Bromo-2,6-difluoro-quinoline involves its interaction with various molecular targets and pathways. As an enzyme inhibitor, it can bind to the active sites of enzymes, thereby inhibiting their activity. The incorporation of fluorine atoms enhances its ability to interact with biological targets, increasing its potency and selectivity .
類似化合物との比較
- 5,7-Difluoro-8-chloro-quinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-2,6-difluoro-quinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
特性
分子式 |
C9H4BrF2N |
|---|---|
分子量 |
244.03 g/mol |
IUPAC名 |
8-bromo-2,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H |
InChIキー |
JEYKRYBAVDGECQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)

![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)

![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)

![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)


![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)


![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
